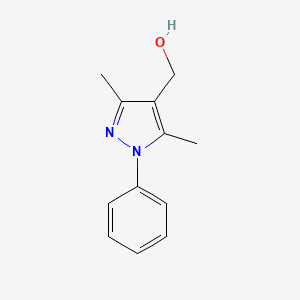

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-dimethyl-1-phenylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-12(8-15)10(2)14(13-9)11-6-4-3-5-7-11/h3-7,15H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWWSNPRAOYPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368880 | |

| Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58789-53-0 | |

| Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol, a pyrazole derivative of interest in medicinal chemistry and drug discovery. The document details the necessary starting materials, key chemical transformations, and experimental protocols. Quantitative data is presented in tabular format for clarity, and the synthesis pathway is visualized using a logical workflow diagram.

Introduction

Pyrazole-containing compounds are a significant class of heterocyclic molecules that form the core scaffold of numerous pharmaceuticals.[1][2][3][4] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6] The title compound, this compound, is a functionalized pyrazole with potential as a key intermediate in the synthesis of more complex, biologically active molecules. This guide outlines a reliable and well-documented multi-step synthesis of this compound.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved through a three-step process, commencing with the formation of the pyrazole core, followed by formylation at the 4-position, and concluding with the reduction of the resulting aldehyde to the desired primary alcohol.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

The initial step involves the condensation of a 1,3-dicarbonyl compound, acetylacetone, with phenylhydrazine to form the pyrazole ring.

Protocol: A round-bottom flask (25 mL) is charged with acetylacetone (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL). A catalytic amount of a suitable catalyst, such as cerium(IV) ammonium nitrate, can be added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography over silica gel.[5]

Step 2: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Formylation)

This step introduces a formyl group at the C4 position of the pyrazole ring, which is an electron-rich position susceptible to electrophilic substitution.

Protocol: To a cold solution of N,N-dimethylformamide (DMF) (1.46 g, 20 mmol), freshly distilled phosphorus oxychloride (POCl₃) (1.54 g, 10 mmol) is added with stirring over a period of 30 minutes. A solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in DMF (15 ml) is added dropwise while maintaining the temperature between 273–278 K (0–5 °C). The resulting mixture is heated under reflux for 1 hour, then cooled and poured with continuous stirring into crushed ice. After 15 minutes, the precipitate is filtered and crystallized from aqueous ethanol to yield the product as needles.[7]

Step 3: Synthesis of this compound (Aldehyde Reduction)

The final step is the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones.[8][9]

Protocol: In a round-bottomed flask, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) is dissolved in a suitable solvent such as methanol or a mixture of THF and methanol. The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄) (1.2-1.5 equivalents) is added portion-wise with stirring. The reaction mixture is stirred at room temperature for a specified time (typically 1-4 hours), and the progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water or a dilute acid (e.g., 1N HCl) at 0 °C. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product. Purification can be achieved by column chromatography or recrystallization.[9]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates.

Table 1: Reaction Yields

| Step | Product | Starting Material | Typical Yield (%) |

| 1. Pyrazole Synthesis | 3,5-dimethyl-1-phenyl-1H-pyrazole | Acetylacetone and Phenylhydrazine | >90 |

| 2. Vilsmeier-Haack Formylation | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 3,5-dimethyl-1-phenyl-1H-pyrazole | 69[7] |

| 3. Aldehyde Reduction | This compound | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 75-95 (estimated) |

Table 2: Spectroscopic Data for 3,5-dimethyl-1-phenyl-1H-pyrazole [10]

| Type | Data |

| ¹H NMR (200 MHz, CDCl₃) | δ: 7.46-7.33 (m, 4H), 7.29 -7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H) |

| ¹³C NMR (50 MHz, CDCl₃) | δ: 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 |

Table 3: Spectroscopic Data for 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde [11]

| Type | Data |

| ¹H NMR (600 MHz, CDCl₃) | δ: 8.56 (s, C=CH), 7.52 (d, J = 3.6 Hz, CHaromatic), 7.50 (d, J = 1.8 Hz, CHaromatic), 7.45 (dd, J = 3.0, 2.8 Hz, CHaromatic), 7.43 (dd, J =1.2, 1.8 Hz , CHaromatic), 7.24 (dd, J =1.4, 1.6 Hz, CHaromatic) 4.56 (t, J = 3.6 Hz, CH₃-CH₂-N), 2.37 (s, -CH₃), 2.28 (s, -CH₃), 1.34 (q, J = 6.0 Hz, CH₃-CH₂-N) |

| ¹³C NMR (600 MHz, CDCl₃) | δ: 178.94, 160.84, 158.29, 152.91, 150.40, 145.19, 138.46, 129.34, 128.69, 125.04, 117.63, 114.45, 43.92, 43.50, 14.63, 13.55, 12.70, 12.43 |

| IR (KBr) | νmax cm⁻¹: 2979 (C-Haromatic), 2926 (C-Haliphatic) 1694 (C=O), 1568 (C=C), 1194 (C-N), 1172 (C=S) |

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 6. jocpr.com [jocpr.com]

- 7. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. rsc.org [rsc.org]

- 11. 5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol is a heterocyclic alcohol belonging to the pyrazole class of compounds. The pyrazole scaffold is a significant pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an illustrative representation of its potential mechanism of action within the context of kinase inhibition, a common target for pyrazole-based therapeutics.

Physicochemical Properties

| Property | Value | Source / Citation |

| Molecular Formula | C₁₂H₁₄N₂O | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| CAS Number | 58789-53-0 | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| pKa | Data not available | |

| LogP | Data not available (predicted values vary) | |

| Solubility | Data not available | |

| Purity (Commercial) | ≥97% | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a two-step process involving the formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole via the Vilsmeier-Haack reaction, followed by the reduction of the resulting aldehyde.

Experimental Protocols

Step 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

This procedure is adapted from established protocols for the formylation of activated aromatic rings.

-

Materials:

-

3,5-dimethyl-1-phenyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature below 10 °C.

-

Once the addition is complete, add a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole in a minimal amount of DMF to the reaction mixture.

-

After the addition, remove the ice bath and heat the reaction mixture at 60-70 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

A solid precipitate of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde should form. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of this compound (Reduction of Aldehyde)

This protocol describes a standard reduction of an aldehyde to a primary alcohol using sodium borohydride.

-

Materials:

-

3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

-

Methanol (MeOH) or Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Distilled water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The addition is typically exothermic.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of distilled water.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

-

Characterization Methods

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, singlets for the two methyl groups on the pyrazole ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton (which may exchange with D₂O).

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the pyrazole and phenyl rings, the two methyl carbons, and the methylene carbon of the hydroxymethyl group.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

-

Characteristic peaks for C-H stretching of the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyrazole and phenyl rings are expected in the 1400-1600 cm⁻¹ region.

-

A C-O stretching band will be present around 1000-1200 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 202.25 g/mol should be observed.

-

Biological Context and Potential Mechanism of Action

While the specific biological targets of this compound have not been extensively reported, the pyrazole scaffold is a well-established privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[2][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Many pyrazole-containing drugs function as ATP-competitive inhibitors of protein kinases.[2] They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby interrupting the downstream signaling cascade.

Illustrative Signaling Pathway: Kinase Inhibition

The following diagram illustrates the general mechanism of action for a pyrazole-based kinase inhibitor.

Experimental Workflow for Synthesis and Characterization

The logical flow for the synthesis and confirmation of this compound is depicted below.

References

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol. The information is compiled to assist researchers in the fields of medicinal chemistry, synthetic chemistry, and drug development in the characterization and utilization of this pyrazole derivative.

Spectroscopic Data

Predicted ¹H NMR Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H (ortho) | 7.40 - 7.50 | m | - |

| Phenyl-H (meta, para) | 7.20 - 7.35 | m | - |

| -CH₂OH | ~4.5 | s | - |

| -OH | Variable (broad s) | s | - |

| 3-CH₃ | ~2.25 | s | - |

| 5-CH₃ | ~2.20 | s | - |

Predicted ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (precursor) | ~185.0 |

| Pyrazole C3, C5 | ~148.0, ~139.0 |

| Phenyl C (ipso) | ~138.0 |

| Phenyl CH | ~129.0, ~128.0, ~125.0 |

| Pyrazole C4 | ~115.0 |

| -CH₂OH | ~55.0 |

| 3-CH₃, 5-CH₃ | ~14.0, ~12.0 |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600 - 3200 | Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=N stretch (pyrazole) | ~1600 | Medium |

| C=C stretch (aromatic) | ~1500, ~1450 | Medium |

| C-O stretch (alcohol) | ~1050 | Strong |

Mass Spectrometry Data

The predicted mass spectrometry data for the [M+H]⁺ adduct of this compound (C₁₂H₁₄N₂O) is presented below.

| Adduct | Calculated m/z |

| [M+H]⁺ | 203.1179 |

| [M+Na]⁺ | 225.0998 |

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process from the readily available starting material, 3,5-dimethyl-1-phenyl-1H-pyrazole. The first step involves a Vilsmeier-Haack formylation to introduce the aldehyde group at the 4-position of the pyrazole ring. The subsequent step is the reduction of the aldehyde to the desired primary alcohol.

Step 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This procedure is adapted from the Vilsmeier-Haack formylation of pyrazoles.

Materials:

-

3,5-dimethyl-1-phenyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Aqueous ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (2.0 eq) in an ice bath.

-

Slowly add phosphorus oxychloride (1.0 eq) to the cooled DMF with continuous stirring over a period of 30 minutes to form the Vilsmeier reagent.

-

Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 eq) in a minimal amount of N,N-dimethylformamide.

-

Add the pyrazole solution dropwise to the Vilsmeier reagent, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 1 hour.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

The resulting precipitate of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is collected by filtration.

-

The crude product can be purified by recrystallization from aqueous ethanol.

Step 2: Synthesis of this compound

This is a standard reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

-

3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Diethyl ether or Ethyl acetate for extraction

Procedure:

-

Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the solution. The addition should be controlled to manage the effervescence.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from the starting pyrazole to the final methanol product.

Caption: Synthetic pathway for this compound.

Technical Guide: (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol (CAS 58789-53-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol, with CAS number 58789-53-0, is a pyrazole derivative that serves as a valuable synthetic intermediate in medicinal chemistry and materials science. The pyrazole nucleus is a core scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2][3][4][5] This technical guide provides a comprehensive overview of the synthesis, and physicochemical properties of this compound, intended to assist researchers in its application for the development of novel molecules.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 58789-53-0 | N/A |

| Molecular Formula | C₁₂H₁₄N₂O | [6] |

| Molecular Weight | 202.25 g/mol | [6] |

| Appearance | Not specified (likely a solid) | N/A |

| Purity | ≥97% (commercially available) | [6] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 3,5-dimethyl-1-phenyl-1H-pyrazole. The first step involves a Vilsmeier-Haack formylation to introduce an aldehyde group at the 4-position of the pyrazole ring, followed by the reduction of the resulting aldehyde to the corresponding alcohol.

Step 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[7]

Experimental Protocol:

-

To a cold (0-5 °C) solution of N,N-dimethylformamide (DMF) (20 mmol), add freshly distilled phosphorus oxychloride (POCl₃) (10 mmol) dropwise with stirring over a period of 30 minutes.

-

To this Vilsmeier reagent, add a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol) in DMF (15 mL) dropwise, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 1 hour.

-

Cool the reaction mixture and pour it into crushed ice with continuous stirring.

-

After 15 minutes, collect the precipitate by filtration.

-

The crude product can be purified by recrystallization from aqueous ethanol to yield 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde as needles.[7]

Characterization Data for 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde:

| Data Type | Observed Values |

| ¹H NMR (600 MHz, CDCl₃) | δ: 8.56 (s, 1H, C=CH), 7.52 (d, J = 3.6 Hz, 2H, Ar-H), 7.50 (d, J = 1.8 Hz, 1H, Ar-H), 7.45 (dd, J = 3.0, 2.8 Hz, 1H, Ar-H), 7.43 (dd, J =1.2, 1.8 Hz , 1H, Ar-H), 2.37 (s, 3H, -CH₃), 2.28 (s, 3H, -CH₃) |

| ¹³C NMR (600 MHz, CDCl₃) | δ: 178.94, 160.84, 158.29, 152.91, 150.40, 145.19, 138.46, 129.34, 128.69, 125.04, 117.63, 114.45, 14.63, 13.55 |

| Mass Spectrum (EI-MS) | m/z (%): 383 (62) [M+1]⁺ (for a derivative) |

Note: The provided NMR and MS data are for a derivative, 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, as detailed spectral data for the aldehyde itself was not available in the cited literature.[8] However, the characteristic aldehyde proton signal is expected around δ 9-10 ppm in the ¹H NMR spectrum.

Step 2: Reduction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde to this compound

The reduction of the aldehyde to the primary alcohol is a standard transformation that can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this purpose.

General Experimental Protocol:

-

Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute hydrochloric acid.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Visualization of Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram.

References

- 1. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 6. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione [mdpi.com]

Synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is a three-step process commencing with the formation of the pyrazole core, followed by formylation, and concluding with the reduction of the aldehyde to the desired alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a reliable three-step sequence:

-

Paal-Knorr Pyrazole Synthesis: Reaction of acetylacetone with phenylhydrazine to yield 3,5-dimethyl-1-phenyl-1H-pyrazole.

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the 4-position of the pyrazole ring to give 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

-

Reduction of the Aldehyde: Conversion of the aldehyde to the corresponding primary alcohol using a mild reducing agent.

The overall synthetic scheme is depicted below.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

This procedure is adapted from the well-established Paal-Knorr pyrazole synthesis.

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (1 equivalent) in glacial acetic acid.

-

Add phenylhydrazine (1 equivalent) dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-water with stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3,5-dimethyl-1-phenyl-1H-pyrazole as a solid or oil.

Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This procedure follows the Vilsmeier-Haack formylation reaction.

Materials:

-

3,5-dimethyl-1-phenyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Aqueous ethanol

Procedure: [1]

-

In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) (20 mmol, 1.46 g) in an ice bath.

-

Slowly add freshly distilled phosphorus oxychloride (POCl₃) (10 mmol, 1.54 g) to the cold DMF with stirring over a period of 30 minutes, maintaining the temperature between 0-5 °C (273–278 K).

-

Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol, 1.72 g) in 15 mL of DMF.

-

Add the pyrazole solution dropwise to the Vilsmeier reagent while maintaining the temperature between 0-5 °C.

-

After the addition is complete, heat the resulting mixture under reflux for 1 hour.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with continuous stirring.

-

After 15 minutes, collect the precipitate by filtration.

-

Recrystallize the crude product from aqueous ethanol to obtain 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde as needles.

Synthesis of this compound

This procedure details the reduction of the aldehyde to the primary alcohol using sodium borohydride.

Materials:

-

3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane or Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

Procedure:

-

Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (NaBH₄) (1.2-1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Analytical Data Sources |

| 3,5-dimethyl-1-phenyl-1H-pyrazole | C₁₁H₁₂N₂ | 172.23 | >90 | Liquid at RT | NMR, MS |

| 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₂H₁₂N₂O | 200.24 | 69 | 124-126 | [1] |

| This compound | C₁₂H₁₄N₂O | 202.25 | High | 210-212 (for a similar compound) | [2] |

Signaling Pathways and Experimental Workflows

The logical progression of the synthesis can be visualized as a workflow diagram.

Caption: Experimental workflow for the synthesis of the target molecule.

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The protocols are based on established chemical transformations and are suitable for implementation in a standard organic chemistry laboratory. For any application, especially in drug development, thorough characterization of the synthesized compounds is essential.

References

The Biological Versatility of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological landscape of pyrazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details key experimental protocols, and visualizes complex biological pathways to facilitate a comprehensive understanding of this privileged scaffold in modern drug discovery.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell growth, proliferation, and survival.[1][2] Key targets include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases.[3][4][5][6][7][8][9]

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

| Compound | Target | Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Compound 1 | Aurora A Kinase | HCT116 | 0.39 | [4] |

| MCF-7 | 0.46 | [4] | ||

| Compound 2 | Aurora A/B Kinase | A549 | 0.487 | [4] |

| HT29 | 0.381 | [4] | ||

| Compound 3 | CDK2 | - | 0.074 | [2] |

| Compound 4 | CDK2 | - | 0.095 | [2] |

| Compound 5 | CDK2 | - | 0.96 | [3] |

| Compound 6 | CDK2 | - | 1.47 | [3] |

| Compound 7 | CDK2 | - | 2.0 | [3] |

| Compound 8 | VEGFR-2 | - | 0.22 | [5][10] |

| Compound 9 | VEGFR-2 | - | 9 nM | [11] |

| Compound 10 | VEGFR-2 | - | 828.23 nM | [6] |

| Pyrazole-Thiazolidinone 4a | Lung Cancer Cells | - | 31.01% inhibition | |

| Pyrazole Derivative 5b | K562 | 0.021 | [12] | |

| A549 | 0.69 | [12] | ||

| Pyrazole Derivative 5e | K562, MCF-7, A549 | Potent Inhibition | [12] | |

| Fused Pyrazole 3 | EGFR | - | 0.06 | [5][10] |

| Fused Pyrazole 9 | VEGFR-2 | - | 0.22 | [5][10] |

| Pyrazole-Chalcone II | HeLa, HC-6, MCF-7, RPMI-822 | Moderate to Powerful Inhibition | [13] | |

| Aryldiazo Pyrazole | MCF-7, HepG2, HCT-116 | 0.2-3.4 | [14] | |

| Pyrazole Derivative 1 | HCT-116 | 4.2 | [14] | |

| HepG2 | 4.4 | [14] | ||

| MCF-7 | 17.8 | [14] | ||

| Pyrazole Derivative 2 | HCT-116 | 17.3 | [14] | |

| HepG2 | 34.6 | [14] | ||

| MCF-7 | 94.2 | [14] |

Signaling Pathways

Kinase Inhibition Signaling Pathway

Caption: Pyrazole derivatives inhibit key kinases in cancer signaling pathways.

Experimental Protocols

In Vitro Cytotoxicity Assays (MTT and SRB Assays)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][15][16][17]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and incubate for a specified period (e.g., 48-72 hours).[18]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

-

SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[19][20][21][22][23]

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.[19]

-

Fixation: Fix the cells with trichloroacetic acid (TCA).[20][22]

-

Staining: Stain the fixed cells with SRB solution.[20]

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.[20]

-

Solubilization: Solubilize the protein-bound dye with a Tris-base solution.[20]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm. The amount of bound dye is proportional to the cell number.[22]

-

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrazole scaffold is a common feature in many compounds exhibiting potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[13][17][18][24][25][26][27] Their mechanisms of action often involve the disruption of essential cellular processes in microorganisms.[24][25]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Organism | Activity (MIC in µg/mL) | Reference |

| Pyrazole-Imidazothiadiazole 21c | Multi-drug resistant strains | 0.25 | [27] |

| Pyrazole-Imidazothiadiazole 23h | Multi-drug resistant strains | 0.25 | [27] |

| Pyrazole-Thiadiazine 21a | Aspergillus niger | 2.9-7.8 | [26] |

| Staphylococcus aureus | 62.5-125 | [26] | |

| Bacillus subtilis | 62.5-125 | [26] | |

| Klebsiella pneumoniae | 62.5-125 | [26] | |

| Pyrano[2,3-c] Pyrazole 5c | Klebsiella pneumoniae | 6.25 | [17] |

| Listeria monocytogenes | 50 | [17] | |

| 3,5-bis(trifluoromethyl)phenyl-pyrazole 47 | Drug-resistant bacteria | Potent growth inhibitors | [13] |

| Pyrazole derivatives 2f, 2g | Staphylococcus aureus | 12.5 | [28] |

| Candida albicans | 12.5 | [28] |

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][29][30]

-

Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the pyrazole derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).[31][30]

-

Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum.[31]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[25]

-

MIC Determination: The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth of the microorganism.[31]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

A significant number of pyrazole derivatives exhibit potent anti-inflammatory effects, most notably through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[14][16][23][26][32][33][34][35][36] This selectivity is a key advantage, as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Target | Activity (IC50 in µM or nM) | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 µM | [32] |

| COX-1 | 4.5 µM | [32] | |

| 3,5-diarylpyrazole | COX-2 | 0.01 µM | [32] |

| Pyrazole-thiazole hybrid | COX-2 | 0.03 µM | [32] |

| 5-LOX | 0.12 µM | [32] | |

| Pyrazolo-pyrimidine | COX-2 | 0.015 µM | [32] |

| Pyrazole derivative 2a | COX-2 | 19.87 nM | [16] |

| Pyrazole derivative 3b | COX-2 | 39.43 nM | [16] |

| Pyrazole derivative 4a | COX-2 | 61.24 nM | [16] |

| Pyrazole derivative 5b | COX-2 | 38.73 nM | [16] |

| Pyrazole derivative 5e | COX-2 | 39.14 nM | [16] |

| Diaryl pyrazole 190a | COX-2 | 0.017 µM | [23] |

| COX-1 | 0.263 µM | [23] | |

| Pyrazole derivative 2g | Lipoxygenase | 80 µM | [14] |

Signaling Pathways

Prostaglandin Biosynthesis Pathway and COX-2 Inhibition

Caption: Pyrazole derivatives selectively inhibit COX-2 to reduce inflammation.

Experimental Protocols

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.

-

Enzyme and Substrate Preparation: Prepare purified COX-2 enzyme and its substrate, arachidonic acid.

-

Incubation: Incubate the COX-2 enzyme with the pyrazole derivative at various concentrations.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

IC50 Determination: Calculate the IC50 value, which is the concentration of the pyrazole derivative required to inhibit 50% of the COX-2 enzyme activity.

Anticonvulsant Activity: Calming the Storm in the Brain

Certain pyrazole derivatives have demonstrated significant anticonvulsant properties, making them promising candidates for the treatment of epilepsy.[30][37][38][39] Their efficacy is often evaluated in preclinical models of seizures.

Quantitative Data: Anticonvulsant Activity of Pyrazole Derivatives

| Compound | Test Model | Activity (ED50 in mg/kg) | Reference |

| Pyrazole Semicarbazone 6k | sc-PTZ | 20.4 | [30] |

| Pyrazolone Derivative 11a | PTZ-induced seizures | Protective effect at 20 mg/kg | [37][38] |

| Pyrazolone Derivative 11b | PTZ-induced seizures | Protective effect at 20 mg/kg | [37][38] |

| Pyrazolone Derivative 11d | PTZ-induced seizures | Protective effect at 20 mg/kg | [37][38] |

| Pyrazole Derivative III | MES | 61.03% protection at 250 mg/kg | [39] |

| Pyrazole Derivative V | MES | 79.20% protection at 250 mg/kg | [39] |

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that prevent the spread of seizures.[1][19][31][40]

-

Animal Preparation: Administer the pyrazole derivative to rodents (mice or rats) at various doses.

-

Electrode Placement: Place corneal electrodes on the eyes of the animal.

-

Stimulation: Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response indicates protection.

-

ED50 Calculation: Determine the median effective dose (ED50) that protects 50% of the animals from the seizure.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to identify compounds that can raise the seizure threshold.[1][10][15][20][21]

-

Animal Preparation: Administer the pyrazole derivative to rodents.

-

PTZ Administration: Administer a convulsant dose of PTZ (a GABA-A receptor antagonist) subcutaneously or intraperitoneally.[10][20]

-

Observation: Observe the animals for the onset and severity of clonic and tonic-clonic seizures.

-

Protection Assessment: The compound is considered protective if it prevents or delays the onset of seizures.

Antiviral Activity: Halting Viral Replication

The antiviral potential of pyrazole derivatives is an emerging area of research, with some compounds showing promising activity against various viruses, including Herpes Simplex Virus (HSV).[37][41][42] Their mechanisms often involve interfering with critical stages of the viral life cycle.[7][12][33][41][43]

Quantitative Data: Antiviral Activity of Pyrazole Derivatives

| Compound | Virus | Activity (EC50 in µM) | Reference |

| Pyrazolopyridine ARA-04 | HSV-1 | 1.00 | [41][42] |

| Pyrazolopyridine ARA-05 | HSV-1 | 1.00 | [41][42] |

| Pyrazolopyridine AM-57 | HSV-1 | 0.70 | [41][42] |

| SPL7013 | HSV-1 | 2.0 µg/mL | [37] |

| HSV-2 | 0.5 µg/mL | [37] |

Signaling Pathways

Viral Life Cycle and Potential Pyrazole Derivative Targets

Caption: Pyrazole derivatives can target various stages of the viral life cycle.

Experimental Protocols

Plaque Reduction Assay

This is the gold standard assay for determining the antiviral efficacy of a compound.[3][6][9][34]

-

Cell Monolayer Preparation: Grow a confluent monolayer of host cells susceptible to the virus in a multi-well plate.

-

Virus Incubation: Incubate a known amount of the virus with serial dilutions of the pyrazole derivative.

-

Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb.

-

Overlay: Cover the cell monolayers with a semi-solid overlay (e.g., agarose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for plaque formation (areas of cell death).

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques in each well.

-

EC50 Calculation: The effective concentration 50 (EC50) is the concentration of the pyrazole derivative that reduces the number of plaques by 50% compared to the virus control.

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding derivatives with a remarkable diversity of biological activities. The data and protocols presented in this technical guide underscore the potential of pyrazole-based compounds in the development of novel therapeutics for a wide range of diseases. A thorough understanding of their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation is paramount for the successful translation of these promising molecules from the laboratory to the clinic. The continued exploration of the chemical space around the pyrazole nucleus, coupled with advanced screening and mechanistic studies, will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]

- 13. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

- 19. benchchem.com [benchchem.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Sulforhodamine B colorimetric assay for cytotoxicity screening [pubmed.ncbi.nlm.nih.gov]

- 22. canvaxbiotech.com [canvaxbiotech.com]

- 23. researchgate.net [researchgate.net]

- 24. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 26. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. bio-protocol.org [bio-protocol.org]

- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 30. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 31. Broth Microdilution | MI [microbiology.mlsascp.com]

- 32. researchgate.net [researchgate.net]

- 33. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. scispace.com [scispace.com]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. Exploiting Herpes Simplex Virus Entry for Novel Therapeutics | MDPI [mdpi.com]

- 38. researchgate.net [researchgate.net]

- 39. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

- 42. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of 3,5-Dimethyl-1-Phenyl-1H-Pyrazole

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole, a critical transformation for synthesizing valuable chemical intermediates. The document details the underlying reaction mechanism, presents a thorough experimental protocol, and summarizes key quantitative data. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, ensuring clarity and ease of understanding for professionals in the field of organic synthesis and drug development.

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium species known as the Vilsmeier reagent.[3][4] This reagent then reacts with activated substrates to introduce a formyl (-CHO) group, a key functional handle for further synthetic manipulations.

Pyrazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[5][6] Specifically, the formylation of the pyrazole core at the C4-position provides a crucial intermediate for the synthesis of more complex molecules. The Vilsmeier-Haack formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole is an efficient method to produce 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a valuable building block in the development of novel pharmaceuticals and functional materials.[6] This guide outlines the essential technical aspects of this specific transformation.

Reaction Mechanism and Signaling Pathway

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism. First is the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the pyrazole ring.

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This leads to the formation of a chloroiminium ion, the active electrophile known as the Vilsmeier reagent.[3][4]

-

Electrophilic Attack: The electron-rich C4-position of the 3,5-dimethyl-1-phenyl-1H-pyrazole ring attacks the Vilsmeier reagent. The phenyl and methyl groups on the pyrazole ring activate the heterocycle, facilitating this electrophilic substitution.

-

Iminium Salt Formation: The resulting intermediate eliminates HCl to form a stable iminium salt.

-

Hydrolysis: During aqueous workup, the iminium salt is hydrolyzed to yield the final product, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Caption: Vilsmeier-Haack reaction mechanism for pyrazole formylation.

Experimental Protocol

The following protocol is a representative procedure for the Vilsmeier-Haack formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole.

Materials:

-

3,5-dimethyl-1-phenyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethanol or Hexane for recrystallization

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel with constant stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30-60 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

-

Reaction with Pyrazole: Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80 °C (or reflux, depending on the specific literature procedure) and maintain this temperature for 1-3 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. A solid product should precipitate.

-

Isolation: Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold water.

-

Purification: Dry the crude product in a desiccator. For further purification, recrystallize the solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

Data Presentation

The following table summarizes typical quantitative data for the Vilsmeier-Haack formylation of substituted pyrazoles, providing a baseline for expected outcomes.

| Parameter | Value | Reference |

| Reactant Ratios | ||

| Pyrazole : DMF : POCl₃ | 1 : 5 : 2 (molar eq.) | [7] |

| Reaction Conditions | ||

| Temperature (Reagent Formation) | 0-10 °C | [8][9] |

| Temperature (Formylation) | 60 - 120 °C | [7][8] |

| Reaction Time | 1 - 6 hours | [6][8] |

| Product Characterization | ||

| Yield | 60 - 90% | [8] |

| Physical State | Solid | [7] |

Experimental Workflow Visualization

The logical flow of the experimental procedure, from initial setup to final product analysis, is depicted below.

Caption: Workflow for the synthesis of pyrazole-4-carbaldehyde.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. chemmethod.com [chemmethod.com]

- 6. jocpr.com [jocpr.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

An In-depth Technical Guide on the Characterization of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This pyrazole derivative is of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole core and the aldehyde functional group. This document details the physicochemical properties, spectroscopic signature, and crystallographic structure of the title compound. Experimental protocols for its synthesis and characterization are also provided to facilitate its use in further research and development.

Physicochemical and Structural Properties

3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a beige to buff powder with a melting point of approximately 128 °C.[1] The compound's structural and physical properties are summarized in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂N₂O | [2] |

| Molecular Weight | 200.24 g/mol | [1][2] |

| CAS Number | 22042-79-1 | [1] |

| Appearance | Beige to buff powder | [1] |

| Melting Point | 128 °C (397–399 K) | [1][2] |

| SMILES | CC1=C(C(=O))C(C)=NN1C2=CC=CC=C2 | [3] |

| InChI | InChI=1S/C12H12N2O/c1-9-12(8-15)10(2)14(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | [3] |

| Predicted XlogP | 2.4 | [3] |

Table 2: Crystallographic Data

The single-crystal X-ray diffraction data reveals a monoclinic crystal system.[2] The pyrazole and phenyl rings are not coplanar, exhibiting a significant dihedral angle, while the aldehyde group is nearly coplanar with the pyrazole ring.[2]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| a (Å) | 6.6264 (4) | [2] |

| b (Å) | 6.7497 (4) | [2] |

| c (Å) | 22.6203 (12) | [2] |

| β (°) | 94.785 (5) | [2] |

| Volume (ų) | 1008.19 (10) | [2] |

| Z | 4 | [2] |

| R-factor | 0.080 | [2] |

| Dihedral Angle (Pyrazole-Phenyl) | 68.41 (16)° | [2] |

| Torsion Angle (C-C-C-O) | -0.4 (5)° | [2] |

Spectroscopic Characterization

While a complete set of experimentally-derived spectra for 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is not publicly available in the search results, data for closely related analogs and database entries provide expected spectral characteristics.

Table 3: Spectroscopic Data

| Technique | Expected Peaks/Signals | Reference |

| ¹H NMR | Singlet for aldehyde proton (~9.9-10.1 ppm), singlets for two methyl groups, multiplet for phenyl protons. | [4] |

| ¹³C NMR | Signal for aldehyde carbonyl carbon, signals for pyrazole ring carbons, signals for phenyl ring carbons, and signals for methyl carbons. | [5] |

| IR (KBr, cm⁻¹) | C=O stretch (aldehyde), C=N stretch (pyrazole), C-H stretches (aromatic and aliphatic). | [6] |

| Mass Spectrometry (ESI) | [M+H]⁺ at m/z 201.10224, [M+Na]⁺ at m/z 223.08418. | [3] |

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis and characterization of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and related compounds.

Synthesis via Vilsmeier-Haack Reaction

This method is a widely used and effective way to formylate electron-rich heterocyclic compounds.[2]

Materials:

-

3,5-dimethyl-1-phenyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Aqueous ethanol

Procedure:

-

To a cold solution of N,N-dimethylformamide (20 mmol), add freshly distilled phosphorus oxychloride (10 mmol) with stirring over a period of 30 minutes, maintaining the temperature between 0-5 °C.

-

Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (10 mmol) in N,N-dimethylformamide (15 ml).

-

Add the pyrazole solution dropwise to the Vilsmeier reagent while maintaining the temperature between 0-5 °C.

-

After the addition is complete, heat the resulting mixture under reflux for 1 hour.

-

Cool the reaction mixture to room temperature and pour it with continuous stirring into crushed ice.

-

Allow the mixture to stand for 15 minutes to allow for complete precipitation.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from aqueous ethanol to yield the pure 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde as needles.[2]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Process the spectra to identify chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Single-Crystal X-ray Diffraction:

-

Grow suitable single crystals of the compound by slow evaporation from a solvent such as aqueous ethanol.[2]

-

Mount a crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).[2]

-

Solve and refine the crystal structure using appropriate software to determine the molecular geometry and packing.[2]

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflow for 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Caption: Vilsmeier-Haack synthesis of the title compound.

Caption: General workflow for chemical characterization.

References

- 1. echemi.com [echemi.com]

- 2. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3,5-dimethyl-1-phenyl-1h-pyrazole-4-carbaldehyde (C12H12N2O) [pubchemlite.lcsb.uni.lu]

- 4. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. rsc.org [rsc.org]

A Technical Guide to the Reduction of Pyrazole-4-carbaldehydes to Pyrazole-4-methanols

For Researchers, Scientists, and Drug Development Professionals

The pyrazole moiety is a critical pharmacophore in a multitude of therapeutic agents. The synthesis and functionalization of pyrazole derivatives are therefore of paramount importance in medicinal chemistry and drug development. A key transformation in this context is the reduction of pyrazole-4-carbaldehydes to their corresponding primary alcohols, pyrazole-4-methanols. These alcohols serve as versatile intermediates for further elaboration of the pyrazole scaffold. This technical guide provides an in-depth overview of the common methodologies employed for this reduction, complete with experimental protocols, comparative data, and visual representations of the chemical transformations.

Core Reduction Methodologies

The conversion of pyrazole-4-carbaldehydes to pyrazole-4-methanols is typically achieved through nucleophilic hydride addition to the carbonyl group. The most commonly employed reagents for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation offers an alternative, "greener" approach. The choice of reducing agent depends on the substrate's reactivity, the presence of other functional groups, and the desired reaction conditions.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, well-suited for the reduction of aldehydes and ketones.[1] It is generally unreactive towards esters, amides, and carboxylic acids, which allows for the chemoselective reduction of the aldehyde functionality in the presence of these groups.[1] The reaction is typically carried out in protic solvents like methanol or ethanol at room temperature.

General Reaction Scheme:

Figure 1. General workflow for NaBH₄ reduction.

A study on the reduction of a pyrazole derivative of (+)-usninic acid demonstrated the efficacy of sodium borohydride. The reduction of the carbonyl group proceeded stereoselectively and in excellent yield (96%) at temperatures ranging from -40 to 0°C.[2]

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride.[3] It readily reduces aldehydes, ketones, carboxylic acids, esters, and amides.[3][4] Due to its high reactivity, LiAlH₄ reactions are conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF).[5] Extreme caution must be exercised when using LiAlH₄ as it reacts violently with water and other protic solvents.[5]

General Reaction Scheme:

Figure 2. General workflow for LiAlH₄ reduction.

While direct reduction of pyrazole-4-carbaldehydes with LiAlH₄ is less commonly reported in detail, the reduction of the corresponding carboxylates to alcohols is well-documented and proceeds with high efficiency. This suggests that the aldehyde reduction would also be highly effective.

Catalytic Hydrogenation

Catalytic hydrogenation offers a green and efficient alternative to metal hydride reductions. This method involves the use of hydrogen gas (H₂) or a hydrogen source (transfer hydrogenation) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[2] The reaction is typically carried out in a protic solvent like ethanol or acetic acid.[2]

General Reaction Scheme:

Figure 3. General workflow for catalytic hydrogenation.

Comparative Data of Reduction Methods

The following table summarizes the reaction conditions and yields for the reduction of various pyrazole-4-carbaldehydes to their corresponding alcohols.

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyrazole derivative of (+)-usninic acid | NaBH₄ | Not specified | -40 to 0 | Not specified | 96 | [2] |

| Methyl 1H-pyrazole-4-carboxylate | LiAlH₄ | THF | 0 - 20 | 4 | 75.78 | |

| Ethyl 1H-pyrazole-4-carboxylate | LiAlH₄ | THF | 0 to RT | Overnight | 78.9 |

Detailed Experimental Protocols

Protocol 1: Reduction of a Pyrazole Derivative with Sodium Borohydride[2]

Materials:

-

Pyrazole derivative of (+)-usninic acid

-

Sodium borohydride (NaBH₄)

-

Appropriate solvent (e.g., Methanol)

Procedure:

-

Dissolve the pyrazole derivative in a suitable solvent and cool the solution to between -40 °C and 0 °C.

-

Slowly add sodium borohydride to the cooled solution with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a dilute acid.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Protocol 2: Synthesis of (1H-Pyrazol-4-yl)methanol using Lithium Aluminum Hydride[6]

Materials:

-

Ethyl 1H-pyrazole-4-carboxylate (3.17 g, 22.6 mmol)

-

Lithium aluminum hydride (LiAlH₄, 45.2 mL of 1 M solution in THF, 45.2 mmol)

-

Anhydrous Tetrahydrofuran (THF, 20 mL)

-

Water

-

1 M Sodium hydroxide (NaOH) solution

-

Magnesium sulfate (MgSO₄)

-

Diatomaceous earth (Celite)

-

Methanol (MeOH)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, cool a suspension of LiAlH₄ in THF to 0 °C.

-

Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate in THF to the LiAlH₄ suspension.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and carefully quench by the sequential dropwise addition of water (1.36 mL) and 1 M NaOH solution (10 mL).

-

Stir the resulting mixture for 20 minutes.

-

Add solid MgSO₄ to dry the mixture and continue stirring at room temperature for 30 minutes.

-

Filter the solids through a pad of Celite, washing the filter cake with THF and MeOH.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid (1.75 g, 78.9% yield).

Logical Relationships in Reduction Reactions

The choice of reducing agent is dictated by the desired selectivity and the reactivity of the starting material. The following diagram illustrates the decision-making process.

Figure 4. Decision-making workflow for selecting a reducing agent.

Conclusion

The reduction of pyrazole-4-carbaldehydes to their corresponding alcohols is a fundamental transformation in the synthesis of pyrazole-containing compounds for pharmaceutical and materials science applications. Sodium borohydride and lithium aluminum hydride are reliable and efficient reagents for this purpose, with the choice between them depending on the desired selectivity. Catalytic hydrogenation presents a valuable alternative with environmental benefits. The protocols and data presented in this guide offer a comprehensive resource for researchers to effectively plan and execute these important reduction reactions.

References

An In-depth Technical Guide on the Solubility and Stability of Pyrazolylmethanols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of pyrazolylmethanols, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of pyrazolylmethanol-based therapeutics.

Physicochemical Properties and Solubility

Pyrazolylmethanols are characterized by the presence of a pyrazole ring and a hydroxymethyl (-CH2OH) substituent. The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms[1]. This structure imparts both weakly basic and weakly acidic properties. The hydroxymethyl group introduces a polar functional group capable of hydrogen bonding, which is expected to influence solubility in polar solvents.

The lipophilicity of a compound, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a key predictor of its solubility. A lower logP value generally corresponds to higher aqueous solubility. Calculated logP values (XLogP3) for some simple pyrazolylmethanols are presented in Table 1.

Table 1: Physicochemical Properties of Selected Pyrazolylmethanols

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3* |

| (1H-Pyrazol-3-yl)methanol | C4H6N2O | 98.10 | -0.6[2] |

| (1-methyl-1H-pyrazol-3-yl)methanol | C5H8N2O | 112.13 | -0.6 |

| (1-methyl-1H-pyrazol-4-yl)methanol | C5H8N2O | 112.13 | -0.7[3] |

*XLogP3 is a computationally predicted value.

The negative XLogP3 values for these basic pyrazolylmethanols suggest a preference for the aqueous phase, indicating that they are likely to be water-soluble. The parent compound, 1H-pyrazole, exhibits limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and acetone[2]. The addition of the polar hydroxymethyl group in pyrazolylmethanols is expected to enhance aqueous solubility compared to the parent pyrazole.

Qualitative statements in the literature suggest that compounds like (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol possess solubility in organic solvents, though specific quantitative data is not provided. The structural diversity achievable with pyrazole derivatives allows for the fine-tuning of physicochemical properties, including solubility[1].

Stability of Pyrazolylmethanols

The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. This section details the hydrolytic, thermal, and photostability of pyrazolylmethanol derivatives, presenting available quantitative data and discussing general degradation pathways.

Hydrolytic Stability